![molecular formula C17H9FN4OS B13368621 3-(1-Benzofuran-2-yl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368621.png)
3-(1-Benzofuran-2-yl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(1-Benzofuran-2-yl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by the presence of a benzofuran ring, a fluorophenyl group, and a triazolothiadiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzofuran-2-yl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves a multi-step process. One common method includes the reaction of benzofuran-2-carboxylic acid with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized with 2-fluorobenzoyl chloride under acidic conditions to yield the desired triazolothiadiazole compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzofuran-2-yl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Unfortunately, the provided search results do not offer specific details regarding the applications, case studies, or comprehensive data related to the compound "3-(1-Benzofuran-2-yl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole". However, based on the search results, some general information about benzofurans and related compounds can be gathered.
Benzofurans and Related Compounds
- Substituted Benzofuran Compounds: Substituted benzofuran compounds have applications in treating viral diseases .
- Chemical Description: One search result lists the chemical name, CAS number (1795194-51-2), and molecular formula (C17H9FN4OS) for the compound "3-(1-benzofuran-2-yl)-6-(2-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole" .
- Related Benzofuran Derivatives: Other benzofuran derivatives, such as 2-(2-Fluorophenyl)-5-(6-nitrobenzofuran-2-yl)-1,3,4-oxadiazole, exist and are documented in chemical databases .
- Lycopene and Health: Lycopene, found in tomatoes, has been studied for its antioxidant, anticancer, and cardioprotective effects . Studies suggest lycopene and tomato-rich diets may reduce the risk of heart disease and certain cancers .
- Boronic Acid Derivative: $$4-[(4S)-3-[5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)-1-benzofuran-6-yl]-2-oxo-1,3-oxazolidin-4-yl]-2-fluorophenyl]boronic acid is another complex chemical compound with a benzofuran moiety .
Potential Areas of Application (Inferred from Related Research)
While direct applications for the query compound are not available in the search results, the following applications for related compounds may be relevant:
- Antiviral Treatments: Substituted benzofurans have been investigated for the treatment of viral diseases .
- Anticancer Activity: Lycopene, a compound studied for its health benefits, shows anticancer activity in various in vitro studies . This suggests that benzofuran derivatives might be explored for similar applications.
- Cardioprotective Effects: Lycopene and tomato-based diets have been linked to a reduction in heart disease risk .
Mechanism of Action
The mechanism of action of 3-(1-Benzofuran-2-yl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit the activity of enzymes such as tyrosine kinases, which are involved in cell signaling and proliferation. This inhibition can lead to the suppression of cancer cell growth and induction of apoptosis (programmed cell death).
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Fluorophenyl)-2-((1,2,4)triazolo(3,4-b)(1,3)benzothiazol-3-ylthio)ethanone
- [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based compounds
Uniqueness
3-(1-Benzofuran-2-yl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique combination of a benzofuran ring and a fluorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 3-(1-Benzofuran-2-yl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazolo-thiadiazole family, known for its diverse biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.
Chemical Structure
The structure of the compound can be represented as follows:
This structure features a benzofuran moiety and a fluorophenyl group attached to a triazolo-thiadiazole core.
Anticancer Activity
Research indicates that derivatives of triazolo-thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : The compound's derivatives have shown IC50 values ranging from 1.1 to 18.8 µM against different cancer cell lines such as HCT116 (human colon cancer) and MCF-7 (breast cancer) .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways including inhibition of protein kinases .
Antimicrobial Activity
Triazolo-thiadiazole derivatives have also been reported to possess antimicrobial properties:
- Inhibition Studies : Compounds in this class have demonstrated significant inhibition against bacteria and fungi. For example, certain derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli , indicating potential for development as antimicrobial agents .
Other Pharmacological Activities
In addition to anticancer and antimicrobial properties, these compounds exhibit various other biological activities:
- Anti-inflammatory Properties : Some studies suggest that triazolo-thiadiazoles can reduce inflammation markers in vitro .
- Antioxidant Activity : The antioxidant capabilities of these compounds have been highlighted in several studies, showing their potential to scavenge free radicals .
Case Studies
A few notable case studies illustrate the biological activity of this compound:
- Study on Anticancer Activity : A recent study evaluated a series of triazolo-thiadiazole derivatives against various cancer cell lines. The results showed that compounds with specific substitutions at the benzofuran or fluorophenyl positions had enhanced cytotoxicity compared to others .
- Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of these derivatives against common pathogens. The results indicated that some compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria .
Data Summary Table
Properties
Molecular Formula |
C17H9FN4OS |
---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
3-(1-benzofuran-2-yl)-6-(2-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H9FN4OS/c18-12-7-3-2-6-11(12)16-21-22-15(19-20-17(22)24-16)14-9-10-5-1-4-8-13(10)23-14/h1-9H |
InChI Key |
DKLTVRZEYAYHJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C4N3N=C(S4)C5=CC=CC=C5F |
Origin of Product |
United States |
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